Temsirolimus (CCI-779) is a synthetic, esterified prodrug of sirolimus (rapamycin) and a highly potent inhibitor of the mammalian target of rapamycin (mTOR). By incorporating a 2,2-bis(hydroxymethyl)propionate moiety at the C-42 position, temsirolimus overcomes the severe hydrophobicity limitations of its parent compound [1]. This structural modification enables stable intravenous (IV) formulation and enhanced systemic bioavailability while retaining sub-nanomolar binding affinity to the FKBP12-mTOR complex. In procurement and material selection, temsirolimus is prioritized over generic rapalogs for advanced in vivo oncology models, formulation studies requiring aqueous-compatible precursors, and combination therapy research where precise, sustained mTORC1 suppression is critical .
Substituting temsirolimus with other rapalogs like sirolimus or everolimus fundamentally alters formulation compatibility, route of administration, and in vivo pharmacokinetic profiles. Sirolimus is practically insoluble in aqueous media (solubility ~2.6 µg/mL), restricting it to oral or topical applications and complicating systemic IV delivery in preclinical models without the use of harsh, hemolysis-inducing surfactants or complex nanoparticles [1]. Everolimus, while orally bioavailable, lacks the specific active-metabolite generation profile of temsirolimus; temsirolimus continuously converts into sirolimus (half-life ~44 hours), providing a dual-action, prolonged pharmacokinetic exposure . Furthermore, the unique esterification of temsirolimus allows it to be formulated as a concentrated alcoholic solution that is fully miscible in 0.9% sodium chloride, a critical processability requirement that generic sirolimus cannot meet [2].
Temsirolimus was specifically engineered with a 2,2-bis(hydroxymethyl)propionate substitution to enable intravenous administration, resolving a major material limitation of its parent compound[1]. When prepared as a 10 mg/mL concentrate in an ethanol/propylene glycol diluent, temsirolimus can be successfully diluted into 250 mL of 0.9% Sodium Chloride Injection without precipitation. In contrast, unmodified sirolimus exhibits extreme hydrophobicity (aqueous solubility ~2.6 µg/mL) and cannot be formulated for IV infusion without complex polymeric nanoparticles or toxic co-solvents[1].
| Evidence Dimension | Aqueous dilution compatibility for IV infusion |
| Target Compound Data | Fully miscible in 0.9% NaCl (from 10 mg/mL concentrate) |
| Comparator Or Baseline | Sirolimus (Precipitates; aqueous solubility ~2.6 µg/mL) |
| Quantified Difference | Enables stable IV formulation vs. restricted to oral/topical |
| Conditions | Dilution in 0.9% NaCl after initial alcohol/diluent solubilization |
Essential for formulators and pharmacologists requiring a rapalog that supports direct, stable intravenous delivery in systemic in vivo models.
Temsirolimus acts as a prodrug that provides sustained mTOR inhibition through both its intrinsic activity and its conversion to sirolimus. Pharmacokinetic analyses show that temsirolimus has a mean elimination half-life of 31 hours, while its primary active metabolite, sirolimus, extends the therapeutic window with a half-life of 44 hours . This contrasts with everolimus, which has a half-life of approximately 30 hours and generates metabolites with unclear or negligible biological activity [1].
| Evidence Dimension | Active metabolite generation and half-life |
| Target Compound Data | Temsirolimus (31 h) + Active Sirolimus metabolite (44 h) |
| Comparator Or Baseline | Everolimus (30 h half-life, inactive metabolites) |
| Quantified Difference | ~14-hour longer active metabolite half-life for the temsirolimus pathway |
| Conditions | In vivo pharmacokinetic monitoring |
Buyers designing prolonged in vivo efficacy studies should select temsirolimus to leverage its dual-active pharmacokinetic extension.
Despite being a prodrug, temsirolimus exhibits potent intrinsic receptor-binding and antiproliferative activity prior to in vivo cleavage. In a panel of human breast cancer cell lines, temsirolimus demonstrated ultra-potent growth inhibition, achieving IC50 values of 0.6 nM in BT-474 cells and 0.7 nM in MDA-MB-468 and SKBR-3 cells . This confirms that the C-42 ester modification does not sterically hinder the compound's ability to engage the FKBP12-mTOR complex in vitro, providing massive potency advantages over less sensitive baselines like MCF-7 (IC50 = 50 nM) .
| Evidence Dimension | In vitro growth inhibition (IC50) |
| Target Compound Data | 0.6 nM (BT-474), 0.7 nM (MDA-MB-468) |
| Comparator Or Baseline | MCF-7 cells (50 nM) |
| Quantified Difference | ~83-fold higher potency in BT-474 vs MCF-7 baselines |
| Conditions | 3-day exposure in human breast cancer cell lines |
Provides researchers with a quantitative baseline for dosing temsirolimus in highly sensitive HER2+ or PTEN-mutated in vitro cancer models.
Temsirolimus has been quantitatively proven to reverse hypoxia-induced radio-resistance in solid tumor models by suppressing mTORC1 and downstream HIF-1α expression. In A549 lung adenocarcinoma cells, a minimal 1 nM dose of temsirolimus reduced the Oxygen Enhancement Ratio (OER) from a baseline of 2.8 (highly radio-resistant) down to 1.1 [1]. This synergistic effect effectively restores the cells' radio-sensitivity under hypoxic conditions to levels nearly identical to normoxic conditions [1].
| Evidence Dimension | Oxygen Enhancement Ratio (OER) during X-ray irradiation |
| Target Compound Data | OER of 1.1 (with 1 nM Temsirolimus) |
| Comparator Or Baseline | OER of 2.8 (Untreated hypoxic control) |
| Quantified Difference | 60.7% reduction in OER, neutralizing hypoxic radio-resistance |
| Conditions | A549 cells under hypoxia combined with X-ray irradiation |
Critically differentiates temsirolimus as a specialized procurement choice for oncology researchers developing combination radiotherapy protocols.
Ideal for researchers developing systemic delivery models where the extreme hydrophobicity of unmodified sirolimus causes precipitation or requires toxic surfactants. Temsirolimus allows for stable concentrate-to-saline dilution for direct IV infusion .
Highly recommended for radio-oncology assays targeting solid tumors. Its proven ability to suppress HIF-1α and reduce the Oxygen Enhancement Ratio (OER) makes it a benchmark compound for reversing hypoxic radio-resistance [1].
The preferred rapalog for long-term animal models requiring sustained pathway inhibition, as its conversion to sirolimus provides a staggered, dual-active pharmacokinetic profile superior to single-action rapalogs like everolimus.
A highly potent positive control for in vitro screening against HER2+ or PTEN-mutated breast cancer lines (e.g., BT-474, MDA-MB-468), where it demonstrates reliable sub-nanomolar growth inhibition .
Health Hazard;Environmental Hazard